molecular formula C18H20N2O4 B5475452 allyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

allyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5475452
M. Wt: 328.4 g/mol
InChI Key: JCFGNHSQKKWCNT-MDZDMXLPSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an allyl group (a substituent with the structural formula H2C=CH−CH2R, where R is the rest of the molecule), a methoxy group (an ether functional group in the form of −O−CH3), and a vinyl group (a type of alkene with the formula −CH=CH2) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents would add complexity and potentially affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group might increase its solubility in polar solvents, while the aromatic pyrimidine ring might contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it might have interesting reactivity that could be exploited in the development of new materials or drugs .

Properties

IUPAC Name

prop-2-enyl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-11-24-17(21)16-12(2)19-18(22)20-14(16)10-9-13-7-5-6-8-15(13)23-3/h4-10,14H,1,11H2,2-3H3,(H2,19,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFGNHSQKKWCNT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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